molecular formula C12H13NO3 B556490 Ethyl 5-methoxyindole-2-carboxylate CAS No. 4792-58-9

Ethyl 5-methoxyindole-2-carboxylate

Cat. No. B556490
CAS RN: 4792-58-9
M. Wt: 219,24 g/mole
InChI Key: NPIUAXNFAUGNHP-UHFFFAOYSA-N
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Description

Ethyl 5-methoxyindole-2-carboxylate is an indole derivative . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .


Synthesis Analysis

This compound is formed during the Fischer indolization of ethyl pyruvate 2- [2- (methanesulfonyloxy)-4-methyl]phenylhydrazine . It has been used as a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .


Molecular Structure Analysis

The molecular formula of Ethyl 5-methoxyindole-2-carboxylate is C12H13NO3 . Its molecular weight is 219.24 g/mol . The IUPAC name is ethyl 5-methoxy-1H-indole-2-carboxylate .


Chemical Reactions Analysis

Ethyl 5-methoxyindole-2-carboxylate is a reactant for preparation of ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells .

Scientific Research Applications

  • Regioselective Bromination : Ethyl methoxyindole-2-carboxylates undergo bromination, leading to derivatives like ethyl 3-bromo-methoxyindole-2-carboxylates, which are useful in synthetic studies of indoles and related compounds (Tani et al., 1992).

  • Oxidative Cyclization to Benzocarbazoloquinones : Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate can be converted into benzcarbazoloquinones, involving oxidative cyclization, highlighting its utility in complex organic syntheses (Rajeswaran & Srinivasan, 1994).

  • Fischer Indolization Studies : Ethyl pyruvate 2-methoxyphenylhydrazone treatment with Lewis acid produces 5-substituted and/or 5-methoxy-indole products like ethyl 7-methoxyindole-2-carboxylate, indicating its importance in studies of abnormal Fischer indolization (Ishii et al., 1973).

  • Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates show anti-hepatitis B virus (HBV) activities, with some compounds demonstrating significant potency, indicating potential therapeutic applications (Zhao et al., 2006).

  • Inhibition of Binding Protein Dependent Transport : 5-Methoxyindole-2-carboxylic acid inhibits binding protein-dependent transport of ribose, galactose, and maltose in Escherichia coli, which has implications in the study of bacterial transport mechanisms (Richarme, 1985).

  • Chlorination of 5-Methoxyindole Derivatives : The reaction of 5-methoxyindole-2-carboxylic acid with N,N-dichlorourethane in acetic acid leads to novel chlorinated isatins and oxindoles, useful in exploring reaction mechanisms and synthesis pathways (Bass, 1971).

  • Abnormal Fischer Indole Synthesis : Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH can yield abnormal products like ethyl 6-chloroindole-2-carboxylate and ethyl 7-methoxyindole-2-carboxylate, demonstrating its utility in studying reaction mechanisms (Murakami, 2012).

  • Vibrational Spectroscopic Studies : The complex of 5-methoxyindole-2-carboxylic acid with Zn(II) has been characterized by infrared and Raman spectroscopic methods, indicating its use in molecular spectroscopy (Morzyk-Ociepa, 2009).

  • Potential Antidiabetic Agent : 5-Methoxyindole-2-carboxylic acid (MICA) has been identified as a potent hypoglycemic agent, indicating its potential as an antidiabetic agent, though its efficacy and safety need further investigation (Yan, 2018).

Safety And Hazards

The safety data sheet for Ethyl 5-methoxyindole-2-carboxylate recommends ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Ethyl 5-methoxyindole-2-carboxylate has been used as a reactant for preparation of various compounds with potential therapeutic applications, including ligands with binding specificity towards the GABA receptor, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes, anticancer agents, integrase strand-transfer inhibitors (INSTIs), inhibitor of Proliferation of Colon Cancer Cells . These areas represent potential future directions for research and development involving Ethyl 5-methoxyindole-2-carboxylate.

properties

IUPAC Name

ethyl 5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIUAXNFAUGNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197351
Record name Ethyl 5-methoxyindole-2-carboxylate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxyindole-2-carboxylate

CAS RN

4792-58-9
Record name Ethyl 5-methoxy-1H-indole-2-carboxylate
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Record name Ethyl 5-methoxyindole-2-carboxylate
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Record name 4792-58-9
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Record name Ethyl 5-methoxyindole-2-carboxylate
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Record name ETHYL 5-METHOXYINDOLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

1.91 ml (26.15 mmol) of thionyl chloride are added dropwise with stirring at 0° C. to a solution of 1 g (5.23 mmol) of 5-methoxy-1H-indole-2-carboxylic acid in 52 ml of ethanol. The reaction mixture is heated at reflux for 2 hours and then it is cooled and concentrated under reduced pressure. The residue is taken up in 100 ml of ethyl acetate and this solution is washed with two times 50 ml of water and then with 50 ml of a saturated sodium chloride solution. The solution is dried over magnesium sulfate and filtered, and then the filtrate is concentrated under reduced pressure. 1.2 g of product are obtained, which product is used as is in the following stage.
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methoxy-1H-indole-2-carboxylic acid (10 g, 52.3 mmol) in EtOH (400 ml) containing 36% H2SO4 (7 ml) was heated under reflux for 18 hr. After cooling the mixture was neutralised with 2N NaOH (to pH 7) and extracted with EtOAc (3×150ml), the combined extracts were washed with 10% NaHCO3 (2×25 ml), dried (MgSO4), filtered and evaporated to afford 5-methoxy-1H-indole-2-carboxylic acid ethyl ester as a brown solid (9.52 g, 43.3 mmol, 82%) Mp. 154-155° C., MS: m/e=219.1 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H ISHII, Y MURAKAMI, H TAKEDA… - Chemical and …, 1974 - jstage.jst.go.jp
Fischer indolization of ethyl pyruvate 5-chloro-2-methoxyphenylhydrazone (6) with anhydrous zinc chloride gave ethyl 4-amino-6-chloroindole-2-carboxylate (12) as a main product, …
Number of citations: 15 www.jstage.jst.go.jp
H ISHII, Y MURAKAMI, T FURUSE… - Chemical and …, 1973 - jstage.jst.go.jp
… Further elution with benzene gave 40 mg of ethyl 5—methoxyindole-2—carboxylate* (24). … 27 mg of ethyl 5-methoxyindole-2-carboxylate (24) as colourless pillars, mp 158-161. ' p …
Number of citations: 21 www.jstage.jst.go.jp
T Hara, Y Kayama, T Sunami - The Journal of Organic Chemistry, 1978 - ACS Publications
… diisopropylamide, 4111-54-0; 3-methylpyridine, 108-99-6; ethyl indole-2carboxylate, 3770-50-1; ethyl methylindole-2-carboxylate, 18450-24-3; ethyl 5-methoxyindole-2-carboxylate, …
Number of citations: 6 pubs.acs.org
LI Kruse, MD Meyer - The Journal of Organic Chemistry, 1984 - ACS Publications
… Bromoindole 10, a compound prepared by Julia180 from readily available ethyl 5-methoxyindole-2-carboxylate (9) by the action of bromine in acetic acid, was an attractive starting …
Number of citations: 44 pubs.acs.org
T Kralt, WJ Asma, HH Haeck… - Recueil des Travaux …, 1961 - Wiley Online Library
… 135 g (0.62 mole) of ethyl 5-methoxyindole-2-carboxylate is added to a solution of 56 g (1 mole) of potassium hydroxide in 1050 ml of 90% ethanol; the mixture is refluxed for one and a …
Number of citations: 20 onlinelibrary.wiley.com
ML Casner - 1984 - search.proquest.com
… The third ring (pyrrolidine) was added by condensation of ethyl acrylate with ethyl 5-methoxyindole-2-carboxylate. After decarboxylation at position 2, the ketone at position 1 was …
Number of citations: 3 search.proquest.com
GA Bhat, S Siddappa - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Various substituted 2-hydroxymethylindoles have been prepared by lithium aluminium hydride reduction of corresponding 2-ethoxycarbonylindoles and oxidised with activated …
Number of citations: 8 pubs.rsc.org
IJ Pachter, RJ Mohrbacher… - Journal of the American …, 1961 - ACS Publications
The structure recently assigned to 6-methoxyrhetsinine (III) on the basis of spectral considerations receives support from the nature of its chemical reaction products. The methylation, …
Number of citations: 35 pubs.acs.org
H Ishii, H Takeda, T Hagiwara, M Sakamoto… - Journal of the …, 1989 - pubs.rsc.org
The Fischer indolisation of three kinds of ethyl pyruvate 2-(p- or m-substituted phenyl)phenylhydrazones (8a–c) was carried out with hydrogen chloride in ethanol or under sigmatropic …
Number of citations: 34 pubs.rsc.org
M Pan, P Xiang, Z Yu, Y Zhao, H Yan - Journal of Chromatography A, 2019 - Elsevier
The screening analysis for drugs and poisons always symbolizes the capabilities of a forensic laboratory. Due to the rapid emergence of new compounds in clinical and forensic …
Number of citations: 44 www.sciencedirect.com

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